molecular formula C11H12N2O B040639 4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile CAS No. 124817-92-1

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

Cat. No. B040639
CAS RN: 124817-92-1
M. Wt: 188.23 g/mol
InChI Key: CXIIODREQCUPRE-NSHDSACASA-N
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Description

“4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile” is a chemical compound that has been studied for its potential use in the development of reversible inhibitors of LSD1 . It is part of a series of derivatives that act as successful scaffold-hops of the literature inhibitor GSK-690 .


Synthesis Analysis

While specific synthesis methods for “4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile” were not found, the pyrrolidine ring, a key component of this compound, is widely used in medicinal chemistry. The synthesis strategies for pyrrolidine derivatives are typically based on ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of “4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile” includes a pyrrolidine ring, which is a five-membered nitrogen heterocycle. This structure allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .

properties

IUPAC Name

4-[(3S)-pyrrolidin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)14-11-5-6-13-8-11/h1-4,11,13H,5-6,8H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIIODREQCUPRE-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]1OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile

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